molecular formula C34H32N2O10 B5143247 4,4'-BIS[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-[1,1'-BIPHENYL]-3,3'-DICARBOXYLIC ACID

4,4'-BIS[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-[1,1'-BIPHENYL]-3,3'-DICARBOXYLIC ACID

Cat. No.: B5143247
M. Wt: 628.6 g/mol
InChI Key: CQDAGBDQGVLPKX-UHFFFAOYSA-N
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Description

4,4’-BIS[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-[1,1’-BIPHENYL]-3,3’-DICARBOXYLIC ACID is a complex organic compound characterized by its biphenyl core structure with multiple functional groups

Properties

IUPAC Name

5-[3-carboxy-4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]-2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N2O10/c1-43-27-11-5-19(13-29(27)45-3)15-31(37)35-25-9-7-21(17-23(25)33(39)40)22-8-10-26(24(18-22)34(41)42)36-32(38)16-20-6-12-28(44-2)30(14-20)46-4/h5-14,17-18H,15-16H2,1-4H3,(H,35,37)(H,36,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDAGBDQGVLPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)C(=O)O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-BIS[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-[1,1’-BIPHENYL]-3,3’-DICARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-BIS[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-[1,1’-BIPHENYL]-3,3’-DICARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amide groups, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield amines.

Scientific Research Applications

4,4’-BIS[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-[1,1’-BIPHENYL]-3,3’-DICARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4’-BIS[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-[1,1’-BIPHENYL]-3,3’-DICARBOXYLIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-BIS[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-[1,1’-BIPHENYL]-3,3’-DICARBOXYLIC ACID is unique due to its combination of methoxy, amide, and carboxylic acid functional groups, which confer distinct chemical and biological properties.

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